molecular formula C13H13NO3 B13187683 2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13187683
M. Wt: 231.25 g/mol
InChI Key: AZIGFXJHCLSQFQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction conditions are crucial for achieving high yields and purity of the product.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high efficiency and scalability. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated indoles .

Scientific Research Applications

2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid include other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-cyclopropyl-5-hydroxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-14-10-5-4-8(15)6-9(10)11(13(16)17)12(14)7-2-3-7/h4-7,15H,2-3H2,1H3,(H,16,17)

InChI Key

AZIGFXJHCLSQFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=C1C3CC3)C(=O)O

Origin of Product

United States

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